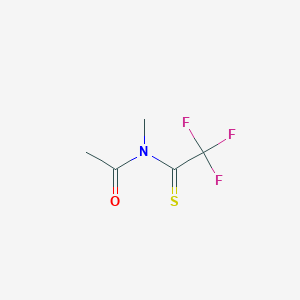
N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide is a chemical compound characterized by the presence of a trifluoroethyl group attached to a thioyl acetamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide typically involves the reaction of N-methylacetamide with 2,2,2-trifluoroethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also employed to obtain high-purity products.
化学反应分析
Types of Reactions
N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and sulfides.
Substitution: Formation of substituted amides and thioethers.
科学研究应用
N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
- N-methyl-N-(2,2,2-trifluoroethyl)acetamide
- N-methyl-N-(2,2,2-trifluoroethyl)amine
- N-methyl-N-(2,2,2-trifluoroethyl)thioacetamide
Uniqueness
N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide is unique due to the presence of both the trifluoroethyl and thioyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C5H6F3NOS |
|---|---|
分子量 |
185.17 g/mol |
IUPAC 名称 |
N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide |
InChI |
InChI=1S/C5H6F3NOS/c1-3(10)9(2)4(11)5(6,7)8/h1-2H3 |
InChI 键 |
ZCLLLRNHRHRVCV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C)C(=S)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
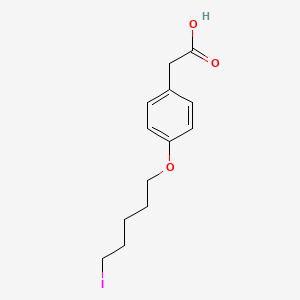

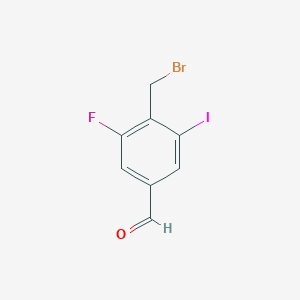
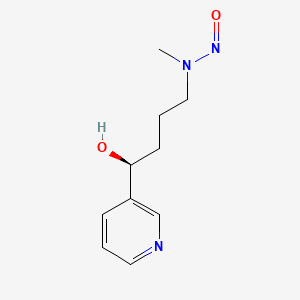
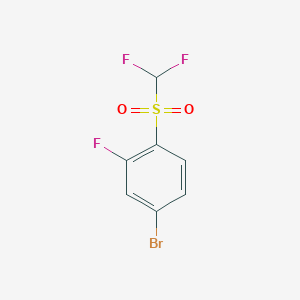
![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)
![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)

![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)
